(4-Butoxy-3-methylphenyl)(methyl)sulfane
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Overview
Description
(4-Butoxy-3-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of a butoxy group, a methyl group, and a sulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxy-3-methylphenyl)(methyl)sulfane typically involves the reaction of 4-butoxy-3-methylphenol with a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete methylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxy-3-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
(4-Butoxy-3-methylphenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Butoxy-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Butoxy-3-methoxyphenyl)(methyl)sulfane
- (4-Ethylphenyl)(methyl)sulfane
- (4-Methoxyphenyl)(methyl)sulfane
Uniqueness
(4-Butoxy-3-methylphenyl)(methyl)sulfane is unique due to the presence of both butoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-butoxy-2-methyl-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-4-5-8-13-12-7-6-11(14-3)9-10(12)2/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNOBHXRZZJBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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